An In-Depth Technical Guide to 1-(6-Chloro-pyridin-3-YL)-ethylamine (CAS 132219-51-3): A Cornerstone Intermediate in Neonicotinoid Synthesis
An In-Depth Technical Guide to 1-(6-Chloro-pyridin-3-YL)-ethylamine (CAS 132219-51-3): A Cornerstone Intermediate in Neonicotinoid Synthesis
This guide provides an in-depth technical overview of 1-(6-chloro-pyridin-3-yl)-ethylamine, a chiral amine of significant interest in the agrochemical and pharmaceutical industries. As a key structural precursor, its strategic importance lies primarily in the synthesis of neonicotinoid insecticides, a class of compounds that has shaped modern crop protection. This document is intended for researchers, synthetic chemists, and drug development professionals, offering field-proven insights into its synthesis, characterization, and application, with a focus on the causal relationships that govern its chemical behavior and utility.
Introduction: The Strategic Significance of the Chloropyridinyl Moiety
The 6-chloro-3-pyridinylmethyl scaffold is the pharmacophore responsible for the potent insecticidal activity of the first-generation neonicotinoids, such as imidacloprid.[1][2] These compounds act as agonists at the nicotinic acetylcholine receptor (nAChR) in insects, leading to overstimulation and paralysis.[2][3] The specific compound of interest, 1-(6-chloro-pyridin-3-yl)-ethylamine, introduces a chiral center adjacent to this critical pharmacophore. This chirality is not merely a structural footnote; it has profound implications for the biological activity of its downstream derivatives. Enantiomers of complex neonicotinoids derived from this intermediate have been shown to possess significantly different potencies, with the (S)-enantiomer often exhibiting higher insecticidal activity.[4] Therefore, understanding the synthesis and handling of this chiral amine is paramount for developing more selective and effective active ingredients.
Physicochemical and Spectroscopic Profile
A comprehensive understanding of a molecule begins with its fundamental properties. The data presented below has been compiled from various chemical databases and literature sources.
Table 1: Physicochemical Properties of 1-(6-Chloro-pyridin-3-YL)-ethylamine
| Property | Value |
|---|---|
| CAS Number | 132219-51-3 |
| Molecular Formula | C₇H₉ClN₂ |
| Molecular Weight | 156.62 g/mol |
| Appearance | (Expected) Light yellow to colorless liquid |
| Boiling Point | ~254 °C (Predicted for related structures)[5] |
| Density | ~1.1-1.2 g/cm³ (Predicted) |
| Solubility | Soluble in common organic solvents (e.g., Toluene, Alcohols)[5] |
Spectroscopic Characterization: While a dedicated public spectrum for this specific CAS number is not readily available, its structure allows for a reliable prediction of its key spectroscopic features based on analogous compounds.[6][7][8]
Table 2: Predicted ¹H NMR and ¹³C NMR Chemical Shifts
| Nucleus | Predicted Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| ¹H NMR | ||
| Pyridine H (ortho to Cl) | ~7.3-7.4 (d) | Deshielded by adjacent Cl and ring N. |
| Pyridine H (ortho to C-ethylamine) | ~7.7-7.8 (dd) | Influenced by both ring N and ethylamine group. |
| Pyridine H (para to Cl) | ~8.3-8.4 (d) | Most deshielded aromatic proton due to proximity to N. |
| Methine H (-CH-) | ~4.0-4.2 (q) | Adjacent to the aromatic ring and NH₂. |
| Amine H (-NH₂) | Broad singlet, variable | Exchangeable protons. |
| Methyl H (-CH₃) | ~1.3-1.4 (d) | Coupled to the methine proton. |
| ¹³C NMR | ||
| Pyridine C-Cl | ~150 | Halogen-substituted aromatic carbon. |
| Pyridine C-CH | ~140 | Quaternary carbon attached to the ethylamine side chain. |
| Pyridine CH (ortho to C-ethylamine) | ~138 | Aromatic CH. |
| Pyridine CH (ortho to Cl) | ~124 | Aromatic CH. |
| Pyridine CH (para to Cl) | ~149 | Aromatic CH, strongly influenced by ring N. |
| Methine C (-CH-) | ~50 | Aliphatic carbon attached to the ring and nitrogen. |
| Methyl C (-CH₃) | ~24 | Aliphatic carbon. |
Synthesis and Mechanistic Considerations
The most common and industrially scalable route to 1-(6-chloro-pyridin-3-yl)-ethylamine is via reductive amination of 6-chloro-3-acetylpyridine. This method is efficient and allows for good control over the reaction process.
Workflow: Reductive Amination Synthesis
Caption: Synthesis and resolution workflow for 1-(6-chloro-pyridin-3-yl)-ethylamine.
Detailed Experimental Protocol: Reductive Amination
This protocol is a representative example and must be adapted and optimized based on available laboratory equipment and safety protocols.
-
Vessel Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 6-chloro-3-acetylpyridine (1.0 eq) and a suitable solvent such as methanol (10 vol).
-
Imine Formation: Add ammonium acetate (2.0-3.0 eq) to the solution. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The reaction can be monitored by TLC or LC-MS.
-
Insight: Using an ammonium salt like ammonium acetate serves a dual purpose: it acts as the ammonia source and the acetate anion can gently catalyze the dehydration step required for imine formation.
-
-
Reduction: Cool the reaction mixture to 0-5 °C in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH₄) (1.5-2.0 eq), portion-wise over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Insight: Portion-wise addition of NaBH₄ is critical to control the exothermic reaction and prevent side reactions. More selective reducing agents like sodium cyanoborohydride (NaBH₃CN) can also be used, which preferentially reduce the protonated iminium ion over the starting ketone, but present higher toxicity.
-
-
Quenching and Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours until the starting material is consumed. Carefully quench the reaction by the slow addition of water.
-
Extraction: Reduce the volume of methanol under vacuum. Add an aqueous base (e.g., 1M NaOH) to adjust the pH to >10. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield the desired racemic amine.
The Critical Role of Chirality
As a chiral amine, 1-(6-chloro-pyridin-3-yl)-ethylamine exists as a pair of enantiomers. In the synthesis of complex bioactive molecules, it is often the case that one enantiomer provides the majority of the desired activity while the other is less active or may contribute to off-target effects.[4]
Chiral Resolution: Separating the racemic mixture is a crucial step for producing enantiomerically pure active ingredients. The most common method is classical resolution via diastereomeric salt formation.[9]
-
Agent Selection: A chiral acid, such as a derivative of tartaric acid (e.g., Di-p-toluoyl-tartaric acid) or mandelic acid, is selected as the resolving agent.[10] The choice is empirical and often requires screening several agents and solvent systems.
-
Salt Formation: The racemic amine and a sub-stoichiometric amount (e.g., 0.5 eq) of the chiral acid are dissolved in a suitable solvent (e.g., ethanol, isopropanol).
-
Crystallization: The solution is heated to ensure complete dissolution and then slowly cooled. One diastereomeric salt will preferentially crystallize due to lower solubility.
-
Insight: The difference in the three-dimensional structure of the diastereomers leads to different crystal packing energies and, consequently, different solubilities—the physical basis for this separation.[9]
-
-
Isolation and Liberation: The crystallized salt is isolated by filtration. The free amine enantiomer is then liberated by treating the salt with a base and extracting it into an organic solvent. The other enantiomer can be recovered from the mother liquor.
Application in Neonicotinoid Synthesis
The primary application of this intermediate is in the synthesis of second-generation neonicotinoids like Acetamiprid and Thiacloprid, where the ethylamine side chain is further functionalized.
Illustrative Synthetic Pathway
The following diagram shows the incorporation of the 1-(6-chloro-pyridin-3-yl)-ethylamine moiety into a generic neonicotinoid structure.
Caption: Role of the title compound as a key intermediate in neonicotinoid synthesis.
This intermediate provides the essential chloropyridinyl pharmacophore while the ethylamine group serves as a chemical handle for introducing the rest of the molecule, which modulates properties like systemic activity, target spectrum, and metabolic stability.[2]
Safety and Handling
As with all pyridine derivatives and biologically active intermediates, proper safety precautions are mandatory.
-
Hazard Classification: While a specific GHS classification for this compound is not universally published, related chloropyridines and amines are often classified as harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation.[11]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes.[12] Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[5]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
1-(6-Chloro-pyridin-3-YL)-ethylamine is more than just a chemical intermediate; it is a precisely designed building block that has enabled the development of highly effective agrochemicals. Its synthesis requires careful control of reaction conditions, and its inherent chirality presents both a challenge and an opportunity for creating more selective and potent final products. For researchers in the field, a thorough understanding of its properties, synthesis, and handling is essential for innovation in the ongoing quest for safer and more effective crop protection solutions.
References
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Kagabu, S., et al. (1998). Asymmetric chloronicotinyl insecticide, 1-[1-(6-chloro-3-pyridyl)ethyl]-2-nitroiminoimidazolidine: preparation, resolution and biological activities toward insects and their nerve preparations. Bioscience, Biotechnology, and Biochemistry. Available at: [Link]
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ChemBK. (2024). 6-CHLORO-N-ETHYL-3-PYRIDINEMETHANAMINE. Available at: [Link]
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Sun, C.-W. (2012). N-{(1Z)-1-[(6-Chloropyridin-3-ylmethyl)(ethyl)amino]-3-(3-chlorophenyl)-2-nitro-5-oxohex-1-enyl}-N-methylacetamide. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
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